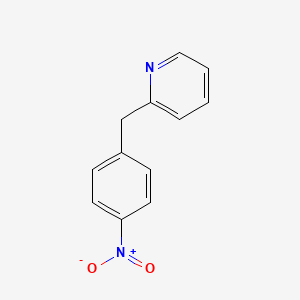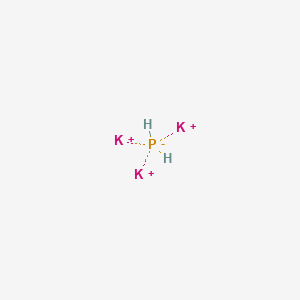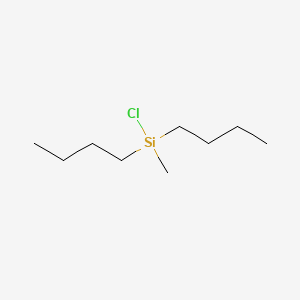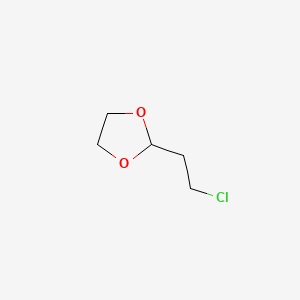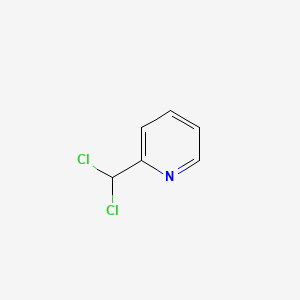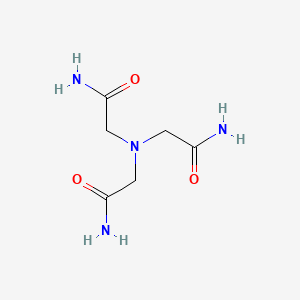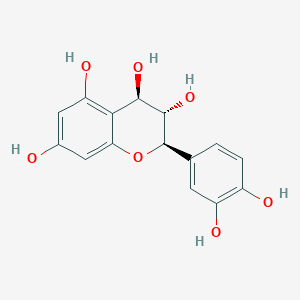
(+)-Leucocyanidin
Übersicht
Beschreibung
“(+)-Leucocyanidin” is a chemical compound that belongs to the class of organic compounds known as flavan-3-ols. These are flavans with a structure based on the 2-phenyl-3,4-dihydro-2H-chromen-3-ol skeleton .
Synthesis Analysis
The synthesis of “this compound” would involve a series of chemical reactions, possibly starting with a simple phenolic compound. The exact steps would depend on the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods .Chemical Reactions Analysis
This would involve studying the reactivity of “this compound” with various reagents, and could be investigated using experimental techniques or theoretical methods .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound”, such as its solubility, melting point, and reactivity, can be determined using standard laboratory methods .Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Studien haben gezeigt, dass Anthocyane, zu denen Leucocyanidin gehört, signifikante antioxidative Eigenschaften besitzen. Sie werden auf ihre Fähigkeit zur Radikalfängeraktivität und ihr Potenzial zur Hemmung der Lipidoxidation untersucht .
Farbentwicklung in Pflanzen
Leucocyanidin ist an der Struktur und Entwicklung der blauen Farbe in Metalloanthocyanen beteiligt, die Pflanzenpigmente sind. Untersuchungen wurden zur Struktur dieser Verbindungen und ihrer Chromophore durchgeführt .
Gesundheitliche Vorteile in Früchten
In Bananen wurde Leucocyanidin als Bestandteil mit antiulzerogener Aktivität identifiziert, was auf potenzielle therapeutische Vorteile bei Magenerkrankungen hindeutet .
Reaktivität in chemischen Reaktionen
Leucocyanidin wurde als eines der reaktivsten Flavonoide in elektrophilen Reaktionen gefunden, was Auswirkungen auf seinen Einsatz in verschiedenen chemischen Prozessen haben könnte .
Enzymatische Prozesse
Forschungen haben Enzym Aktivität nachgewiesen, die andere Verbindungen in Leucocyanidin umwandelt, was auf seine Rolle in bestimmten enzymatischen Stoffwechselwegen hindeutet .
Metabolomische Analysen
Leucocyanidin wurde in metabolischen Studien mit anderen Verbindungen in Verbindung gebracht, was auf seine Beteiligung an komplexen biologischen Systemen hindeutet .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H/t13-,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZWTSHAFILOTE-QLFBSQMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H]([C@@H](C3=C(C=C(C=C3O2)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69256-15-1 | |
| Record name | (+)-Leucocyanidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069256151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (+)-leucocyanidin in flavonoid biosynthesis?
A1: this compound is a crucial branch-point intermediate in the flavonoid biosynthetic pathway. It can be converted to anthocyanidins, which contribute to plant pigmentation, by anthocyanidin synthase (ANS) [, ]. Alternatively, this compound can be reduced to (+)-catechin by leucocyanidin reductase (LAR), feeding into the proanthocyanidin (PA) pathway [, , ].
Q2: Does the stereochemistry of leucocyanidin influence its metabolic fate?
A2: Yes, the stereochemistry at the 2,3 and 3,4 positions of leucocyanidin influences its utilization by downstream enzymes. For example, anthocyanidin reductase (ANR) preferentially utilizes the 2,3-trans-3,4-cis stereoisomer of leucocyanidin for the production of (−)-epicatechin, a key PA monomer [].
Q3: How do environmental factors affect this compound levels in plants?
A3: Environmental stresses like high-intensity light can influence this compound metabolism. In buckwheat seedlings, methyl jasmonate, a plant hormone associated with stress responses, decreased anthocyanin levels while increasing proanthocyanidin biosynthesis, suggesting a shift in leucocyanidin utilization towards the PA pathway []. Similarly, greenhouse cultivation of tea plants, which provides protection from low-temperature stress, resulted in increased expression of genes involved in catechin biosynthesis downstream of this compound, leading to higher catechin accumulation [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H14O6, and its molecular weight is 290.26 g/mol.
Q5: How is the structure of this compound confirmed?
A5: The structure of this compound has been elucidated through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The heterocyclic ring conformation of this compound has been investigated in both solution and solid states using NMR and X-ray diffraction, respectively [].
Q6: What are the different isomeric forms of leucocyanidin tetramethyl ether?
A6: Four racemic isomers of leucocyanidin tetramethyl ether (5,7,3′,4′-tetramethoxyflavan-3,4-diol) exist due to the chirality at the C2, C3, and C4 positions. These isomers have been synthesized and characterized using NMR spectroscopy [].
Q7: Are there any studies investigating the antidiabetic potential of this compound derivatives?
A8: Yes, a dimethoxy derivative of leucocyanidin 3-O-beta-D-galactosyl cellobioside, isolated from the bark of Ficus bengalensis, demonstrated significant antidiabetic activity in rodent models by decreasing blood sugar levels and improving glucose metabolism [].
Q8: Can this compound or its derivatives be used as antimicrobial agents?
A9: While research on this compound's direct antimicrobial activity is limited, studies have shown that extracts enriched in this compound derivatives, like those from Acacia arabica bark, possess antibacterial and antifungal properties [].
Q9: How does this compound contribute to plant defense mechanisms?
A11: this compound is a precursor to proanthocyanidins, which act as a defense mechanism in plants against herbivores and pathogens. The high tannin content, including proanthocyanidins, in Acacia saligna was found to deter sheep and goat feeding, highlighting the ecological role of these compounds [].
Q10: How does the accumulation of this compound and its derivatives vary across different plant species and tissues?
A12: The distribution of this compound and its derivatives varies considerably across plant species. For example, Gleditsia triacanthos leaves are characterized by high concentrations of this compound and catechins compared to other Gleditsia species []. Additionally, the accumulation of PAs, derived from this compound, typically increases during leaf development but declines in flowers [].
Q11: What is the role of this compound in byssinosis?
A13: Research suggests that a condensed polyphenol derived from this compound found in cotton plants might play a role in byssinosis, a respiratory illness affecting textile workers. Inhalation of this compound induced byssinosis-like symptoms in affected individuals [].
Q12: How is this compound typically extracted and quantified from plant material?
A14: this compound is commonly extracted from plant materials using solvents like acetone or methanol. Quantification is often achieved using spectrophotometric methods, such as measuring absorbance at specific wavelengths, or chromatographic techniques like high-performance liquid chromatography (HPLC) [, , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



